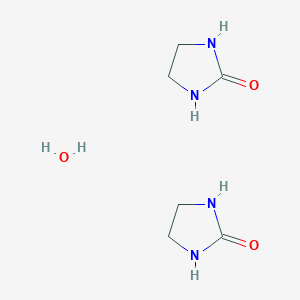

2-Imidazolidone hemihydrate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Molecular and Supramolecular Architecture of 2 Imidazolidone Hemihydrate

Crystallographic Investigations of 2-Imidazolidone (B142035) Hemihydrate

The structure of 2-imidazolidone hemihydrate, with the chemical formula (C₃H₆N₂O)₂·H₂O, has been meticulously determined through single-crystal X-ray diffraction analysis. These investigations offer a definitive look at its solid-state structure.

Crystallographic analysis has established that this compound crystallizes in the monoclinic system. The specific space group has been identified as P2(1)/c . This space group is centrosymmetric and belongs to point group 2/m.

The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions of this cell have been precisely measured at a temperature of 298 K. The parameters are detailed in the table below.

| Parameter | Value |

| a | 12.338(3) Å |

| b | 10.323(3) Å |

| c | 7.669(2) Å |

| α | 90° |

| β | 106.31(2)° |

| γ | 90° |

| Volume (V) | 936.5(4) ų |

Interactive Data Table: Click on headers to sort.

The asymmetric unit is the smallest part of the crystal structure from which the entire unit cell can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit is notably complex, containing two independent molecules of 2-imidazolidinone and one molecule of water.

The unit cell contains a total of four of these formula units (Z=4). Consequently, the entire unit cell comprises eight molecules of 2-imidazolidinone and four molecules of water. One of the two independent 2-imidazolidinone molecules within the asymmetric unit exhibits positional disorder, indicating it occupies two slightly different positions within the crystal lattice.

The five-membered imidazolidinone ring is not planar. Its specific puckered conformation is a result of minimizing steric and torsional strain.

In the solid state, the two crystallographically independent 2-imidazolidinone molecules adopt conformations that are intermediate between two classic puckered forms: the C₂(2) twist (or half-chair) conformation and the Cₛ envelope conformation. In an ideal envelope conformation, four atoms are coplanar while the fifth is out of the plane, acting as the "flap". In the observed structure, the puckering is shared among the atoms, resulting in a shape that does not perfectly match either the pure twist or envelope form but lies between them.

The deviation of the ring atoms from a mean plane quantifies the degree of puckering. In the structure of this compound, the atoms of the five-membered rings deviate from planarity to relieve internal strain. The disordered molecule, in particular, shows two distinct conformations, each with its own set of atomic deviations. The precise atomic coordinates from the crystallographic study show that the carbon atoms of the ethylene (B1197577) bridge (C4 and C5) are the most significantly displaced from the mean plane defined by the other ring atoms, which is characteristic of conformations between the envelope and twist forms.

Intermolecular Hydrogen Bonding Interactions

Influence of Crystallization Conditions on Solid-State Structure

The solid-state structure of a molecular compound is highly dependent on the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, and rate of evaporation can dictate the resulting crystal lattice, including the incorporation of solvent molecules to form solvates or hydrates. In the case of 2-imidazolidone, its ability to form a hemihydrate—a crystal structure incorporating one water molecule for every two molecules of the compound—is a direct consequence of its crystallization from an aqueous environment.

While specific systematic studies on the polymorphism of this compound are not extensively documented, general principles of crystallization provide insight. The formation of the hemihydrate is favored when crystallizing from water or solvent mixtures with sufficient water content. The hydrogen bonding capabilities of the 2-imidazolidone molecule, with its two N-H donor sites and one C=O acceptor site, are complemented by the hydrogen bonding potential of water, which can act as both a donor and an acceptor. This facilitates the integration of water into the crystal lattice, leading to a stable, ordered supramolecular assembly.

For the anhydrous form of 2-imidazolidone, crystallization from methanol (B129727) with charcoal treatment is a documented purification method. researchgate.net Studies on co-crystals, such as the one formed between succinic acid and 2-imidazolidinone, have utilized ethanol (B145695) as the crystallization solvent, resulting in a new crystalline phase with distinct properties. utm.my Furthermore, 2-imidazolidinone has been used as a component in deep eutectic solvents for the ionothermal synthesis of metal-organic frameworks, highlighting its solubility and interaction in varied chemical environments. mdpi.com These examples underscore that the final solid-state structure is a product of the specific intermolecular interactions favored by the crystallization medium. The presence of water allows for the formation of a robust hydrogen-bonding network that stabilizes the hemihydrate structure.

Solid-State Spectroscopic Analysis of this compound

Spectroscopic techniques are vital for elucidating the structure and bonding within a crystalline solid. For this compound, solid-state spectroscopy provides direct information on the molecular environment, the effects of crystal packing, and the nature of the hydrogen bonds involving the imidazolidone and water molecules.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the local environment of atomic nuclei in a crystalline material. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed structural information. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of less abundant nuclei like ¹³C.

In the hemihydrate, the water molecule forms hydrogen bonds with the 2-imidazolidone molecules, which would influence the electron density around the carbon and nitrogen atoms. This would likely lead to different chemical shifts compared to the anhydrous form. For instance, the carbonyl carbon is particularly sensitive to hydrogen bonding at the oxygen atom. In solid-state ¹³C CP-MAS studies of related imidazolidine-2-thione, the thione (C=S) carbon shows distinct shifts that are sensitive to the solid-state environment. researchgate.net Similarly, ¹H MAS NMR would be expected to show distinct signals for the N-H protons and the protons of the water molecule, with chemical shifts indicative of their involvement in the hydrogen-bonding network. researchgate.net

Table 1: Expected Nuclei and Interactions for Solid-State NMR of this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹³C | 35-45 (-CH₂-), 160-170 (C=O) | Local carbon environment, influence of hydrogen bonding on carbonyl group, number of crystallographically inequivalent molecules. |

| ¹H | 3-5 (-CH₂-), 6-9 (N-H), 4-6 (H₂O) | Proton environments, strength and geometry of hydrogen bonds. |

| ¹⁵N | 80-100 | Nitrogen environment, direct probe of N-H hydrogen bonding. |

Infrared (IR) spectroscopy is an essential tool for identifying functional groups and probing hydrogen-bonding interactions. The absorption frequencies of stretching vibrations, particularly for O-H, N-H, and C=O bonds, are highly sensitive to their involvement in hydrogen bonds. williams.edu

In the IR spectrum of this compound, several key regions provide insight into its supramolecular structure. The presence of water is confirmed by characteristic O-H stretching bands, typically appearing in the broad region of 3200-3600 cm⁻¹. The exact position and shape of these bands depend on the strength of the hydrogen bonds formed by the water molecule. americanpharmaceuticalreview.com

The N-H stretching vibrations of the imidazolidone ring, expected around 3300-3500 cm⁻¹, are also indicative of hydrogen bonding. In a non-hydrogen-bonded state, these bands are typically sharp. In the hemihydrate crystal, the involvement of the N-H groups as hydrogen bond donors to either the carbonyl oxygen of a neighboring imidazolidone or the oxygen of the water molecule causes a shift to lower frequencies and band broadening. researchgate.net

The carbonyl (C=O) stretching vibration is particularly informative. In an isolated 2-imidazolidone molecule, this band would appear at a higher frequency. In the hemihydrate, hydrogen bonding to the carbonyl oxygen by N-H groups or the water molecule weakens the C=O double bond, resulting in a shift of the stretching band to a lower wavenumber, typically in the range of 1650-1690 cm⁻¹. For instance, in a cobalt complex, the coordinated 2-imidazolidone shows a C=O band at 1659 cm⁻¹, shifted due to coordination. niscpr.res.in The analysis of these characteristic bands in the IR spectrum confirms the formation of an extensive hydrogen-bonding network within the crystal. thermofisher.com

Table 2: Key IR Absorption Bands for Characterizing Hydrogen Bonding in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation in Hemihydrate Structure |

| O-H stretch (water) | 3200 - 3600 | Confirms presence of water; position and width indicate H-bond strength. |

| N-H stretch | 3300 - 3500 | Lower frequency and broadening indicate N-H groups acting as H-bond donors. |

| C=O stretch | 1650 - 1690 | Lower frequency indicates the carbonyl oxygen is acting as an H-bond acceptor. |

| N-H bend | 1500 - 1580 | Shift to higher frequency can also indicate hydrogen bonding. |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering requires a change in its polarizability. edinst.com This selection rule difference often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.

For this compound, Raman spectroscopy is particularly useful for analyzing symmetric vibrations and the skeletal modes of the ring structure. Water is a very weak Raman scatterer, which is an advantage as its signals will not overwhelm the spectrum, allowing for a clearer view of the vibrations of the 2-imidazolidone molecule itself. edinst.com

The C=O stretching mode, which is strong in the IR spectrum, will also be present in the Raman spectrum. However, symmetric vibrations, such as the symmetric stretching of the C-N bonds within the urea (B33335) moiety or the ring breathing mode, often give rise to strong and sharp Raman signals. A laboratory study involving the Raman spectrum of anhydrous 2-imidazolidone highlights its utility in identifying key functional groups. americanpharmaceuticalreview.com In a study of urea, a related molecule, the C-N stretching mode gives a prominent peak near 1002 cm⁻¹ in the Raman spectrum. uhu-ciqso.es Similar ring and stretching modes are expected for this compound, and their precise frequencies would be influenced by the crystal packing and hydrogen-bonding interactions specific to the hemihydrate structure.

Table 3: Expected Prominent Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| N-H stretch | 3300 - 3500 | Complements IR data on hydrogen bonding. |

| C-H stretch | 2850 - 3000 | Provides information on the ethylene bridge of the ring. |

| C=O stretch | 1650 - 1690 | Sensitive to hydrogen bonding environment. |

| Ring Breathing/Symmetric C-N stretch | 900 - 1100 | Often a strong and characteristic Raman band for cyclic structures. |

| Ring Deformation Modes | 400 - 800 | Provides fingerprint information about the solid-state conformation. |

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides a powerful avenue for understanding the structure, stability, and properties of molecules at an atomic level. Theoretical investigations, particularly those using Density Functional Theory (DFT), can complement experimental findings by providing a detailed model of the molecular and electronic structure of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations would involve optimizing the geometry of a supramolecular complex consisting of two 2-imidazolidone molecules and one water molecule. Such calculations can predict the optimal arrangement of the molecules, including the specific hydrogen-bonding distances and angles. A study combining DFT with experimental results for substituted imidazolidinones has shown that this approach provides a consistent structural conformation. chemicalbook.comniscpr.res.in

The optimized geometry from DFT calculations provides theoretical values for bond lengths and angles. For example, in a related study on N-carboxy-2-imidazolidinone, DFT calculations were used to analyze the structural changes upon reaction, noting the elongation and shortening of specific bonds in the transition state. acs.org For the hemihydrate, one would expect the calculated N-H and C=O bond lengths to be slightly elongated compared to an isolated molecule due to their involvement in hydrogen bonding. The geometry of the five-membered ring, which is typically non-planar, can also be precisely determined.

DFT also allows for the calculation of the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is typically centered on the electron-accepting regions. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. For an imidazolidinone-glutaric acid co-crystal, DFT calculations showed the HOMO to be localized on the 2-imidazolidinone ring. researchgate.net

Table 4: Representative Calculated Geometrical Parameters for an Optimized 2-Imidazolidone Molecule (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.37 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | N-C-N | ~110° |

| Bond Angle | H-N-C | ~118° |

| Dihedral Angle | N-C-C-N | ~20-30° (non-planar ring) |

| Note: These are illustrative values for a single molecule; values for the hemihydrate complex would be influenced by intermolecular hydrogen bonds. |

Conformational Analysis using Quantum Chemical Methods

The conformational landscape of the 2-imidazolidinone ring is a critical determinant of its chemical behavior and crystal packing. Quantum chemical calculations are essential tools for exploring the potential energy surface of such molecules.

The five-membered imidazolidinone ring is not planar. Theoretical studies on related structures, such as 1,3-dimethyl-2-imidazolidinone (B1670677) and N-amino-imidazolin-2-one peptide mimics, indicate that the ring typically adopts a twisted (C2 symmetry) or envelope conformation to relieve ring strain. acs.org For the parent 2-imidazolidinone, a puckered conformation is expected. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable conformers and the energy barriers between them. researchgate.netnih.gov

A variety of theoretical levels are used for these analyses, with the choice representing a balance between computational cost and accuracy. nih.govnih.gov For instance, geometry optimizations might be performed with a basis set like 6-31G*, followed by more accurate single-point energy calculations with larger basis sets such as cc-pVTZ. nih.gov Functionals like B3LYP, M06-2X, and ωB97X-D are commonly used for their reliability in describing organic molecules. nih.govnih.gov

Table 1: Common Quantum Chemical Methods for Conformational Analysis

| Method Type | Common Functionals/Levels | Basis Sets | Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-31G, cc-pVTZ | Geometry optimization, frequency calculations, relative energy determination. nih.govnih.gov |

| Ab Initio | MP2 (Møller-Plesset) | 6-31G, aug-cc-pVTZ | High-accuracy energy calculations, often used to benchmark DFT results. nih.gov |

| Semi-empirical | AM1, PM3 | N/A | Rapid conformational searches on large molecules or systems. researchgate.net |

Modeling of Intermolecular Interactions and Hydrogen Bonding

The supramolecular architecture of this compound is dominated by a network of intermolecular hydrogen bonds. In the anhydrous form, 2-imidazolidinone molecules act as both hydrogen bond donors (the two N-H groups) and acceptors (the carbonyl oxygen, C=O). utm.my This allows for the formation of robust, self-complementary hydrogen-bonded assemblies, such as the R2 2(8) ring motif, leading to dimers and extended chains or sheets. utm.my

In the hemihydrate form, the water molecule plays a crucial role in the hydrogen-bonding network. It acts as a bridge, simultaneously donating hydrogen bonds through its two O-H groups and accepting hydrogen bonds via the lone pairs on its oxygen atom. This results in a more complex, three-dimensional network. The expected interactions include the primary N-H···O=C bonds between imidazolidinone molecules, supplemented by N-H···O(water) and O(water)-H···O=C bonds. nih.gov

Hirshfeld surface analysis, often coupled with 2D fingerprint plots, is a powerful computational tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. utm.myresearchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, C···H, and O···H, providing a detailed picture of the forces governing the supramolecular structure. researchgate.netnih.gov

Table 2: Primary Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Significance |

| N-H | O=C (imidazolidinone) | Strong, directional hydrogen bond | Forms the primary dimeric and catemeric motifs in the anhydrous crystal. utm.my |

| N-H | O (water) | Strong, directional hydrogen bond | Integrates the water molecule into the imidazolidinone backbone network. |

| O-H | O=C (imidazolidinone) | Strong, directional hydrogen bond | Links the water molecule to the carbonyl group of the primary molecule. |

| O-H | O (water) | Possible water-water interaction | Can lead to the formation of small water clusters within the lattice. |

Simulations of Solid-State Packing and Dynamics

Computational simulations are vital for understanding the solid-state properties of molecular crystals like this compound. The crystal packing is a direct consequence of the intermolecular forces, primarily the hydrogen-bonding network described previously, which guides the molecules into thermodynamically stable arrangements. utm.my

Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the molecules within the crystal lattice. mpg.defrontiersin.org Although specific MD studies on solid this compound are not prominent, the methodology involves using a force field (a set of parameters describing the potential energy of the system) to simulate the movement of atoms over time. mpg.de This can reveal information about vibrational modes, phase transitions, and the stability of the hydrogen-bond network.

Table 3: Computational Techniques for Solid-State Simulation

| Technique | Purpose | Key Features |

| Dispersion-Corrected DFT (DFT-D) | Predicts static crystal structure, electronic properties, and thermodynamic stability. | Accounts for both hydrogen bonding and van der Waals interactions. aip.org |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of atoms in the crystal lattice. | Requires an accurate force field; reveals dynamic properties. mpg.de |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts in a crystal structure. | Provides a fingerprint of the crystal packing environment. utm.myresearchgate.net |

Computational Analysis of Stereochemical Outcomes in Related Reactions

While 2-imidazolidinone itself is achiral, its substituted chiral derivatives are cornerstone catalysts in modern asymmetric organocatalysis. Computational analysis has been instrumental in elucidating the mechanisms by which these catalysts achieve high levels of stereocontrol.

In particular, DFT calculations have been used to study the imidazolidinone-catalyzed (4 + 3)-cycloaddition reaction. acs.orgnih.gov These studies revealed that the origin of enantioselectivity is more complex than simple steric shielding of one face of the reactive intermediate. Computations at levels like M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) have shown that the stereochemical outcome is determined by subtle conformational changes within the catalyst-substrate complex. acs.orgnih.gov

Table 4: Computational Insights into Imidazolidinone-Catalyzed Reactions

| Reaction Type | Computational Method | Key Finding | Reference |

| (4 + 3)-Cycloaddition | DFT: M06-2X/6-311+G(d,p) // B3LYP/6-31G(d) | Enantioselectivity arises from conformational reorganization of the catalyst's benzyl (B1604629) group, not direct steric hindrance at the reaction site. | acs.org, nih.gov |

| Asymmetric Radical Additions | DFT | Steric effects created by the pseudo C2-symmetric arrangement of catalyst substituents are the primary determinants of enantiocontrol. | researchgate.net |

Advanced Synthetic Methodologies for 2 Imidazolidone Hemihydrate and Its Derivatives

Catalytic Synthesis Approaches for Imidazolidin-2-ones

Modern synthetic chemistry has moved towards catalytic methods to construct the imidazolidin-2-one core, departing from classical methods that often require harsh conditions or toxic reagents. acs.org The primary catalytic strategies include the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of unsaturated carbon-carbon bonds, the intramolecular hydroamination of linear urea (B33335) derivatives, and the expansion of aziridine (B145994) rings. mdpi.com These approaches provide versatile pathways to a wide array of substituted imidazolidin-2-ones.

Direct Carbonyl Group Incorporation into 1,2-Diamines

The most direct approach to forming the imidazolidin-2-one ring involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com While traditional methods used toxic reagents like phosgene, contemporary catalytic systems employ safer and more atom-economical C1 sources such as carbon dioxide (CO₂), carbon monoxide (CO), or dialkyl carbonates. mdpi.comnih.gov

Copper(II)-catalyzed systems have been effective in the carbonylation of 1,2-diamines using dialkyl carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC). mdpi.com Similarly, the use of CO₂ as a carbonyl source has been achieved using ceria-based heterogeneous catalysts for aliphatic 1,2-diamines or organic promoters like tetramethylphenylguanidine (PhTMG) in the presence of a dehydrative activator. mdpi.com

| Catalyst/Promoter | Carbonyl Source | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OAc)₂ | Dimethyl Carbonate | 1,2-Diaminopropane | Toluene | 100 | 95 | mdpi.com |

| CeO₂ | CO₂ | Ethylenediamine (B42938) | Ethylenediamine | 140 | 94 | mdpi.comacs.org |

| PhTMG/DPPA | CO₂ | N-Benzylethylenediamine | MeCN | -40 to RT | 95 | mdpi.com |

Table generated from textual data describing various catalytic systems.

Diamination of Unsaturated C-C Bonds

The metal-catalyzed diamination of unsaturated C-C bonds, such as those in alkenes, allenes, and alkynes, offers an elegant method for constructing the imidazolidin-2-one scaffold. mdpi.com This strategy can be performed in either an intramolecular or intermolecular fashion, often providing high levels of stereoselectivity. mdpi.com

The intramolecular diamination of alkenes tethered to a urea moiety is a well-established strategy. The first example of this was a Palladium(II)-catalyzed process that successfully formed five-, six-, and seven-membered ring-fused imidazolidin-2-ones. mdpi.comresearchgate.net More recently, gold(I) catalysis has been used for the intramolecular dihydroamination of allenes, and silver(I) catalysis has been employed for the diamination of alkynes. mdpi.com A notable metal-free alternative involves using bromine as a catalyst for the cyclization of N-alkenyl ureas. mdpi.com

| Catalyst | Substrate Type | Key Features | Yield Range (%) | Reference |

| Pd(OAc)₂ | N-Alkenyl Ureas | Forms 5-, 6-, and 7-membered fused rings | 55-98 | mdpi.comresearchgate.net |

| Au(I)/AgPF₆ | Allene-Tethered Ureas | Redox-neutral, atom-economic | 70-98 | mdpi.com |

| Ag₂CO₃ | Aminophenyl Propargyl Alcohols + Isocyanates | Sequential vicinal diamination | 65-81 | mdpi.com |

| Cu(OTf)₂/Box Ligand | N-Alkenyl Ureas | Asymmetric cyclization | 55-85 | mdpi.com |

This table summarizes findings from research on metal-catalyzed intramolecular diamination.

Intermolecular diamination presents the challenge of controlling selectivity. Palladium-catalyzed approaches have been successful in the regioselective and stereoselective diamination of conjugated dienes. mdpi.com For instance, using di-tert-butylaziridinone as the nitrogen source, diamination occurs selectively at the internal double bond of the diene. mdpi.com Highly efficient asymmetric diamination of 1,3-dienes has also been achieved using a chiral pyridine-oxazoline ligand in a palladium-catalyzed system, yielding chiral imidazolidin-2-ones with excellent enantioselectivity. mdpi.com

| Catalyst System | Substrate | Nitrogen Source | Ligand | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd(dba)₂/dppf | 1,3-Butadiene | Di-tert-butylaziridinone | dppf | 75 | N/A | mdpi.com |

| Pd₂(dba)₃ | 1-Phenyl-1,3-butadiene | 1,3-Di-tert-butylurea | Chiral Pyridine-Oxazoline | 95 | 96 | mdpi.com |

Data compiled from studies on intermolecular diamination reactions.

Intramolecular Hydroamination of Linear Urea Derivatives

The intramolecular hydroamination of unsaturated urea derivatives is an atom-economical method for forming C-N bonds to construct the imidazolidin-2-one ring. mdpi.com This reaction involves the nucleophilic addition of a nitrogen atom across a C-C unsaturated bond. mdpi.com Due to a high kinetic barrier, this transformation typically requires a catalyst. mdpi.com

Gold(I) catalysis has proven particularly effective for the hydroamination of N-allylic ureas. nih.govduke.edu Using a gold(I) chloride complex with a bulky phosphine (B1218219) ligand and a silver salt co-catalyst, a variety of imidazolidin-2-one derivatives can be synthesized with high diastereoselectivity for the trans product. mdpi.comnih.gov Palladium-catalyzed carboamination reactions of N-allylureas with aryl bromides also provide an efficient route to substituted imidazolidin-2-ones. nih.govnih.gov Furthermore, base-catalyzed hydroamidation of propargylic ureas, using organocatalysts like the phosphazene base BEMP, offers a metal-free alternative that proceeds rapidly under ambient conditions. acs.orgnih.gov

| Catalyst/Promoter | Substrate Type | Key Features | Yield Range (%) | Reference |

| (P(t-Bu)₂o-biphenyl)AuCl/AgPF₆ | N-Allylic, N'-Aryl Ureas | High diastereoselectivity (≥50:1) | ≥93 | nih.gov |

| Pd₂(dba)₃/Xantphos | N-Allylureas + Aryl Bromides | Forms C-C and C-N bonds in one step | 50-95 | nih.govorganic-chemistry.org |

| BEMP (Phosphazene Base) | Propargylic Ureas | Metal-free, very short reaction times (1 min) | 80-99 | acs.orgnih.gov |

| Copper-based systems | N-Allylic Ureas | Stoichiometric copper required | Moderate to good | mdpi.com |

This table presents a summary of various intramolecular hydroamination methodologies.

Aziridine Ring Expansion Methodologies

The ring expansion of aziridines provides another elegant pathway to imidazolidin-2-ones. acs.org These reactions typically involve the cycloaddition of aziridines with heterocumulenes like isocyanates. organic-chemistry.org Palladium-catalyzed reactions of 2-vinylaziridines with isocyanates proceed under mild conditions to afford a wide range of imidazolidin-2-one derivatives in good yields. mdpi.com

More recently, copper-catalyzed reactions have been developed where isocyanates react with non-activated aziridines to efficiently yield substituted imidazolidinones. frontiersin.orgnih.gov Nickel catalysis has also been shown to facilitate the cycloaddition of aziridines with isocyanates, initially forming iminooxazolidines which can then isomerize to the more stable imidazolidinone derivatives upon longer reaction times. organic-chemistry.org In some cases, the reaction between N-alkylaziridine-2-carboxylates and N-alkyl isocyanates can proceed even without a catalyst to generate imidazolidin-2-ones. researchgate.net

| Catalyst | Aziridine Substrate | Reactant | Key Features | Yield Range (%) | Reference |

| Pd(OAc)₂/PPh₃ | 2-Vinylaziridines | Isocyanates | Mild conditions (RT, atmospheric pressure) | 34-97 | mdpi.com |

| CuBr | N-Tosylaziridines | Isocyanates | Broad functional group compatibility | 46-95 | frontiersin.orgnih.gov |

| Ni(cod)₂ | N-Arylaziridines | Isocyanates | Forms iminooxazolidine intermediate | Good | organic-chemistry.org |

| None | N-Alkylaziridine-2-carboxylates | N-Alkyl Isocyanates | Catalyst-free ring expansion | Not specified | researchgate.net |

This table outlines different catalytic and non-catalytic methods for aziridine ring expansion.

One-Pot Pseudo-Multicomponent Protocols

The key advantage of the pseudo-multicomponent approach is its ability to outperform traditional multi-step methods, especially for producing sterically hindered compounds. For instance, yields for certain complex structures have been observed to increase from as low as 16.9% with multi-step synthesis to 55.4% using the one-pot protocol. mdpi.com The reaction mechanism typically begins with a Schiff condensation between a diamine and an aldehyde. The resulting imine is then reduced, often using a reagent like sodium borohydride, to form the N,N-dibenzyldiaminide intermediate. The final step is cyclization with a carbonyl source such as CDI. mdpi.com Other variations of one-pot syntheses include the three-component condensation of thiobarbituric acid, arylglyoxal hydrates, and ureas to create derivatives of imidazolidin-2-ones containing a pyrimidinthionic moiety. nuph.edu.ua These protocols highlight the versatility of one-pot reactions as a powerful tool for efficiently generating complex heterocyclic compounds. mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers a significant advancement over traditional batch methods for producing 2-imidazolidinone (also known as ethylene (B1197577) urea, EU) and its derivatives. acs.orgnih.gov This technique allows for the continuous production of chemicals and enables the automatic separation of products from catalysts. acs.org One prominent application is the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA) in a fixed-bed flow reactor, using cerium oxide (CeO2) as a heterogeneous catalyst and ethylenediamine (EDA) as the solvent. acs.orgresearchgate.net This method addresses a key limitation of batch systems, where the yield of 2-imidazolidinone can be restricted due to sequential reactions that form by-products. acs.orgresearchgate.net

In flow systems, researchers have achieved high yields for related compounds. For example, the continuous synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from N,N'-dimethylethylenediamine and CO2 using a mesoporous silica (B1680970) catalyst resulted in a 100% yield at 573 K and 16 MPa of CO2. acs.org Similarly, a 70% yield was reported for 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) synthesized from 2-(2-aminoethylamino)ethanol and supercritical CO2 over an alumina (B75360) (Al2O3) catalyst at 523 K. acs.org A challenge in long-term operations can be catalyst deactivation due to the deposition of polyurea-like organic compounds on the catalyst surface. acs.org Nevertheless, the development of fully automated, multi-step continuous flow processes without the isolation of intermediates represents a major step forward, facilitating the efficient synthesis of highly functionalized imidazo (B10784944) heterocycles. nih.gov

Urothermal Synthesis Pathways for Imidazolidinone-Containing Materials

Urothermal synthesis is an emerging technique that utilizes urea derivatives, such as 2-imidazolidinone, as solvents for the preparation of metal-organic frameworks (MOFs). rsc.orgrsc.org This approach is an alternative to the more established ionothermal synthesis, which often relies on deep eutectic solvents. rsc.orgbohrium.com 2-Imidazolidinone, particularly in its hemihydrate form, is extensively used due to its low melting point (58 °C), making it a practical solvent for MOF synthesis. rsc.org In this method, 2-imidazolidinone plays multiple roles beyond that of a simple solvent. rsc.orgbohrium.com

Role of 2-Imidazolidinone Hemihydrate as a Solvent in Metal-Organic Framework (MOF) Synthesis

In urothermal synthesis, 2-imidazolidinone hemihydrate serves as the reaction medium, capitalizing on its low melting point to create a suitable environment for MOF formation. rsc.org Its function is multifaceted; it acts as a solvent, a soft regulator of the solution's acidity, and a coordinating agent. rsc.orgrsc.orgbohrium.com The polarity of the solvent and the solubility of the organic linkers are critical factors that affect the morphology and properties of the resulting MOF. researchgate.net The coordinating carbonyl group and the two NH moieties within the 2-imidazolidinone structure can assist in coordination through hydrogen bonding. rsc.org This ability to act as both solvent and a structure-directing agent is a key feature of its utility in preparing novel MOF architectures, including chiral frameworks. rsc.orgrsc.org

Influence of 2-Imidazolidinone Hemihydrate on MOF Structure and Properties

The presence of 2-imidazolidinone hemihydrate during synthesis significantly influences the final structure and properties of the metal-organic framework. It can be incorporated into the final material in several ways: as a guest molecule residing within the pores of the MOF, or as a ligand directly bonded to the metal centers. rsc.orgrsc.orgbohrium.com When acting as a ligand, it most commonly functions in a bridging mode with divalent metal cations. This bridging is achieved through the coordination of its carbonyl group, which is further stabilized by hydrogen bonding from its NH groups. rsc.orgrsc.org The combination of 2-imidazolidinone with other organic solvents or co-ligands can modulate its tendency to act as a bridging ligand, providing a method to control the final MOF architecture. rsc.orgrsc.org

Decomposition Products and their Incorporation into Materials

Under urothermal synthesis conditions, 2-imidazolidinone can decompose, yielding ethylenediamine (en) as a notable product. rsc.orgrsc.orgbohrium.com This in situ-generated ethylenediamine can then be incorporated as a ligand into the structure of the metal-organic framework. rsc.orgrsc.org For example, in the synthesis of Cu(1,4-ndc)(en)(H2O), the ethylenediamine ligand chelates the copper cation, while the parent 2-imidazolidinone (e-urea) molecule is present as a solvent guest in the pores of the 3D MOF. rsc.org This decomposition and subsequent incorporation of the resulting fragments demonstrate the dynamic role of 2-imidazolidinone in urothermal synthesis, where it contributes not only as a solvent but also as a precursor for essential building blocks of the final material. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for enhancing the yield and efficiency of 2-imidazolidinone synthesis. Statistical analysis has been employed to identify the most critical factors influencing reaction outcomes in pseudo-multicomponent protocols. mdpi.com Temperature has been identified as a highly significant factor, with an optimal range often found between 40–70 °C for certain reactions. In contrast, reactant stoichiometry was found to have no statistically significant effect in the same study. mdpi.com

For base-catalyzed intramolecular hydroamidation of propargylic ureas, various bases and solvents have been screened to maximize yield. acs.org Under optimal conditions, using a specific base and solvent at room temperature, many imidazolidin-2-ones can be produced in excellent yields, often within minutes. acs.org In other syntheses, decreasing the amount of an acid catalyst, such as trifluoroacetic acid (TFA), was found to improve regioselectivity, leading exclusively to the desired 4-substituted imidazolidin-2-one isomer. nih.gov The choice of catalyst and solvent system is paramount; for instance, a CeO2 catalyst combined with a 2-propanol solvent has been shown to produce 2-imidazolidinone in up to 83% yield from ethylenediamine carbamate under an argon atmosphere. researchgate.net Traditional methods, such as reacting ethylenediamine and urea, can be optimized by controlling the reaction temperature and efficiently removing by-products like ammonia (B1221849) to drive the reaction to completion and improve yield. google.comgoogle.com

Table 1: Optimization of Reaction Conditions for Imidazolidin-2-one Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Synthesis Method | Key Parameters Optimized | Catalyst/Reagent | Solvent | Optimal Temperature | Achieved Yield | Ref |

|---|---|---|---|---|---|---|

| Pseudo-Multicomponent Protocol | Temperature, Stoichiometry | Carbonyldiimidazole (CDI) | THF / DCM | 40-70 °C | 55-81% | mdpi.com |

| Base-Catalyzed Hydroamidation | Base, Solvent | BEMP (5 mol %) | MeCN | Room Temp. | Excellent | acs.org |

| Acid-Catalyzed Cyclization | Catalyst Amount | Trifluoroacetic acid (TFA) | Toluene | Reflux | Good to High | nih.gov |

| Catalytic Synthesis from EDA-CA | Catalyst, Atmosphere | CeO2 | 2-Propanol | 413 K (140 °C) | up to 83% | researchgate.net |

Statistical Analysis and Response Surface Methodology for Process Optimization

The optimization of reaction conditions for the synthesis of 2-imidazolidone (B142035) derivatives can be efficiently achieved using statistical methods like Response Surface Methodology (RSM). scirp.orgscirp.org This approach allows for the collective optimization of multiple parameters, overcoming the limitations of single-factor optimization. scirp.org RSM helps in identifying significant factors, building models to study interactions between variables, and determining the optimal conditions for a desired response, such as product yield. scirp.orgscirp.org

For instance, in the synthesis of 1-(2-Aminoethyl)-2-imidazolidone (AEI) from ethylenediamine, ethanolamine, and CO2, RSM based on a Box-Behnken design (BBD) was successfully employed to optimize the reaction conditions. scirp.orgscirp.org The statistical analysis indicated that CO2 pressure, reaction temperature, and reaction time significantly affected the yield of AEI. scirp.orgscirp.org The developed model could accurately predict the experimental results, demonstrating its utility in process optimization. scirp.orgscirp.org The predicted optimal conditions were a reaction temperature of 206.51°C, CO2 pressure of 9.35 MPa, and a reaction time of 10.11 hours, which resulted in a predicted yield of 84.9%. scirp.orgscirp.org An experimental run under similar conditions (207°C, 9.4 MPa, and 10.1 h) yielded 83.1% of AEI, validating the model's predictive capability. scirp.orgscirp.org

Similarly, Design of Experiments (DOE) using RSM with a Central Composite Design has been used to optimize the synthesis of 2-imidazolidinone from ethylenediamine and CO2 using a ZnO-supported hydroxyapatite (B223615) (HAP) catalyst. sciforum.net This statistical approach helped in achieving an 81% conversion of ethylenediamine and 97% selectivity for 2-imidazolidinone under optimized conditions. sciforum.net

Table 1: RSM-Optimized Conditions for 1-(2-Aminoethyl)-2-imidazolidone Synthesis

| Parameter | Predicted Optimal Value | Experimental Value |

|---|---|---|

| Reaction Temperature | 206.51°C | 207°C |

| CO2 Pressure | 9.35 MPa | 9.4 MPa |

| Reaction Time | 10.11 h | 10.1 h |

| Predicted Yield | 84.9% | - |

| Experimental Yield | - | 83.1% |

Investigation of Catalysts and Co-catalysts

The synthesis of 2-imidazolidone and its derivatives often employs various catalytic systems to enhance reaction efficiency and selectivity.

Ruthenium supported on activated carbon pre-treated with HNO3 has been utilized as a catalyst for the synthesis of 1-(2-Aminoethyl)-2-imidazolidone. scirp.org The acid treatment of the carbon support introduces more oxygen-containing functional groups, making it a better carrier for the ruthenium catalyst in this specific reaction. scirp.org

Cerium dioxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA). acs.orgresearchgate.netnih.gov This catalytic system operates efficiently without the need for additional CO2 pressure. researchgate.netnih.gov In a continuous flow reactor system, CeO2 demonstrated high selectivity and yield for 2-imidazolidone (94% yield) at 363 K. acs.org The highly crystallized CeO2 surface, possessing both acid and base sites, is crucial for its high catalytic performance. acs.org

In the realm of chiral synthesis, palladium catalysis is prominent. For instance, the Pd-catalyzed decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters has been developed to produce enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov Another example is the Pd(II)-catalyzed asymmetric diamination of 1,3-dienes with 1,3-dialkylureas, which yields chiral imidazolidin-2-ones with high enantioselectivities under mild conditions, facilitated by a chiral pyridine-oxazoline ligand. mdpi.com

The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be an effective organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivities. acs.org

Zinc salts have been investigated as co-catalysts in aldol (B89426) condensations catalyzed by prolinamide derivatives to inhibit the formation of imidazolidinone intermediates. researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent plays a critical role in the synthesis of 2-imidazolidone and its derivatives, influencing reaction rates, yields, and byproduct formation.

In the CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate, 2-propanol was found to be the optimal solvent. acs.orgresearchgate.net It provided high conversion and selectivity, which is attributed to the good solubility of the reactant in this solvent under the reaction conditions and the absence of solvent-derived byproducts. acs.orgresearchgate.net In contrast, solvents like N-methyl-2-pyrrolidone (NMP) and tetrahydrofuran (B95107) (THF) resulted in lower yields, while acetonitrile (B52724) (CH3CN) led to the formation of byproducts through reactions with ethylenediamine. acs.org

For the cyclization of trans-(R,R)-diaminocyclohexane with 1,1'-carbonyldiimidazole (B1668759) (CDI), dichloromethane (B109758) (DCM) at 40°C proved to be a highly effective solvent, yielding 98% of the corresponding imidazolidin-2-one. mdpi.com Toluene, being apolar, resulted in a very low yield (<5%) due to the poor solubility of the reactants. mdpi.com Tetrahydrofuran (THF) gave a moderate yield of 21%. mdpi.com

The use of a continuous flow reactor with ethylenediamine (EDA) as the solvent for the CeO2-catalyzed synthesis of 2-imidazolidinone from EDA-carbamate allowed for highly selective and high-yielding production. acs.org This was attributed to the lower ratio of EDA to the catalyst in the flow system compared to a batch system, which minimized the sequential reaction of the product with the solvent. acs.org

Table 2: Effect of Solvent on the Cyclization of trans-(R,R)-Diaminocyclohexane

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | - | 64 | <5 |

| Tetrahydrofuran (THF) | 20 | 64 | 21 |

| Dichloromethane (DCM) | 40 | 17 | 98 |

Mitigation of Side Reactions and Byproduct Formation

In the synthesis of 2-imidazolidone and its derivatives, the formation of byproducts can significantly reduce the yield and purity of the desired product. Several strategies are employed to mitigate these side reactions.

During the CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate in 2-propanol, the formation of N,N'-bis(2-aminoethyl)urea, a linear urea byproduct, was observed when insufficient solvent was used. acs.org Increasing the amount of 2-propanol suppressed this side reaction. acs.org In a continuous flow system using ethylenediamine as the solvent, the formation of N,N′-bis(2-aminoethyl)urea was a significant side reaction in a batch process. acs.org However, the flow reaction minimized this byproduct, leading to a high yield of 2-imidazolidinone. acs.org

In palladium-catalyzed aza-Heck cyclizations to form imidazolidinones, alkene isomerization of both the starting material and the product can be a major side reaction. The addition of substoichiometric amounts of silver salts, such as AgOTs, has been shown to dramatically reduce this alkene isomerization. nih.gov

The protection of one of the nitrogen atoms in the imidazolidinone ring, for instance as an acetamide, can prevent the formation of additional coupling byproducts in subsequent reactions. acs.org

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, a mixture of 4- and 5-substituted imidazolidin-2-ones can be formed. Decreasing the amount of trifluoroacetic acid (TFA) improved the regioselectivity, leading exclusively to the 4-substituted regioisomer. nih.gov

Chiral Synthesis and Stereoselective Approaches

Chiral imidazolidin-2-ones are valuable as chiral auxiliaries and ligands in asymmetric synthesis. journals.co.za Their utility stems from their high crystallinity, resistance to nucleophilic ring-opening, and N-bifunctionality which allows for the construction of C2-symmetric forms. journals.co.za

Asymmetric Synthesis of Chiral Imidazolidinone Derivatives

Various methods have been developed for the asymmetric synthesis of chiral imidazolidinone derivatives. These compounds have been successfully used in asymmetric alkylation reactions, aldol reactions, and Michael addition reactions, demonstrating high levels of asymmetric induction. benthamdirect.com

A notable application is the use of non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliaries in asymmetric alkylation reactions, which have shown excellent diastereocontrol (>99% de). beilstein-journals.org This approach also allows for the recovery and recycling of the polymer-supported chiral auxiliary. beilstein-journals.org

Palladium-catalyzed reactions are also prominent in the asymmetric synthesis of imidazolidinones. For example, the decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters provides a route to enantioenriched gem-disubstituted 4-imidazolidinones with high yields and enantioselectivities (up to 95% ee). nih.gov Additionally, a highly efficient synthesis of chiral imidazolidin-2-ones has been achieved through the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas, utilizing a chiral pyridine-oxazoline ligand to achieve excellent enantioselectivities. mdpi.com

An iodine-catalyzed intramolecular N-H/C(sp3)-H activation of amino acid and amine derivatives under visible light irradiation offers a method for the asymmetric synthesis of 4-imidazolidinones. nih.gov Merging copper and visible light-induced photoredox catalysis provides another effective strategy for the synthesis of chiral imidazolidines from glycine (B1666218) derivatives, aldehydes, and imines, with high yields and enantioselectivities (up to 95% ee). rsc.org

Spontaneous Resolution in the Imidazolidinone Series

While the provided search results focus heavily on the synthesis and application of chiral imidazolidinones through asymmetric synthesis and the use of chiral auxiliaries, there is no specific information available regarding the spontaneous resolution of 2-imidazolidone hemihydrate or its derivatives within the context of the search results.

Organocatalysis Utilizing Imidazolidinone Scaffolds

Chiral imidazolidinones, particularly those developed by MacMillan and coworkers, represent a class of privileged organocatalysts that have revolutionized the field of asymmetric synthesis. researchgate.netsigmaaldrich.comresearcher.life These catalysts are derived from natural amino acids, making them readily accessible and robust. researcher.lifecore.ac.uk A key feature of their catalytic activity is the ability to activate α,β-unsaturated aldehydes and ketones through the formation of transient, chiral iminium ions. researchgate.netjk-sci.com This activation strategy, known as iminium catalysis, effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and promoting reactions with a wide range of nucleophiles. nobelprize.orgias.ac.in The versatility of the imidazolidinone scaffold has enabled its application in a diverse array of asymmetric transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently delivering products with high levels of enantioselectivity. ias.ac.in

Iminium Ion Catalysis Mechanisms

The catalytic cycle of iminium ion catalysis begins with the rapid and reversible condensation of a chiral secondary amine, such as an imidazolidinone catalyst, with an α,β-unsaturated aldehyde. core.ac.uknobelprize.org This reaction, often facilitated by a Brønsted acid co-catalyst, forms a chiral iminium ion intermediate. researchgate.netcore.ac.uk The formation of this positively charged species significantly lowers the LUMO energy of the carbonyl substrate, a critical activation step that is analogous to the LUMO-lowering activation provided by Lewis acid catalysts. core.ac.ukrsc.org

This enhanced electrophilicity renders the β-carbon of the iminium ion highly susceptible to attack by various nucleophiles. rsc.org Following the nucleophilic addition, the resulting intermediate is an enamine. nobelprize.org The final step of the cycle is the hydrolysis of this enamine-iminium species, which releases the enantiomerically enriched product and regenerates the chiral imidazolidinone catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgrsc.org

The entire process can be summarized in a general catalytic cycle:

Iminium Ion Formation: The chiral imidazolidinone catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. rsc.org

Nucleophilic Attack: A nucleophile adds to the β-position of the activated iminium ion. sci-hub.box

Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the catalyst. nobelprize.org

This mechanism has been successfully applied to numerous reactions. For instance, in the Diels-Alder reaction, the iminium ion formed from an α,β-unsaturated aldehyde acts as a highly reactive dienophile, readily undergoing cycloaddition with a diene. core.ac.ukias.ac.in

Stereoselectivity Determinants in Catalytic Reactions

The high degree of stereoselectivity observed in reactions catalyzed by imidazolidinone scaffolds is a direct consequence of the catalyst's chiral architecture. nih.govnih.gov The substituents on the imidazolidinone ring create a well-defined chiral environment that dictates the trajectory of the incoming nucleophile.

A critical factor in determining enantioselectivity is the steric shielding of one of the iminium ion's two faces. nih.gov In the widely used MacMillan catalysts, bulky substituents, such as a benzyl (B1604629) group at the C5 position and a tert-butyl or methyl group at the C2 position, effectively block one face of the planar iminium ion intermediate. sigmaaldrich.comnih.gov This steric hindrance forces the nucleophile to approach from the less hindered, exposed face, leading to the preferential formation of one enantiomer. nih.gov

Computational studies using density functional theory (B3LYP/6-31G(d)) have corroborated this model. nih.govnih.gov These studies show that the E-isomer of the iminium ion is typically more stable and that the bulky groups on the catalyst create a significant energy barrier for nucleophilic attack on one face versus the other. nih.gov For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680), the catalyst architecture ensures the diene approaches the Si-face of the iminium ion, leading to high enantiomeric excess for the cycloadduct. nih.gov

The selection of substituents on the imidazolidinone catalyst is therefore crucial for optimizing both reactivity and stereoselectivity for a given transformation. core.ac.uknih.gov Optimized catalyst structures have been developed for specific reaction classes, such as the use of a (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone for Friedel-Crafts alkylations to achieve superior enantiocontrol. sigmaaldrich.com

Interactive Data Table: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene

The following table details the results of a Diels-Alder reaction catalyzed by (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, showcasing the high yields and enantioselectivities achieved. sigmaaldrich.comnih.gov

| R Group of Aldehyde | Yield (%) | endo:exo Ratio | endo ee (%) | exo ee (%) |

| Methyl | 82 | 1:1.2 | 90 | 86 |

| n-Propyl | 86 | 1:1.3 | 92 | 86 |

| i-Propyl | 93 | 1:1.2 | 93 | 91 |

| Phenyl (Cinnamaldehyde) | 85 | 1:1.3 | 93 | 94 |

| Furyl | 76 | 1:1.4 | 91 | 84 |

Chemical Reactivity and Transformation Mechanisms of 2 Imidazolidinone Hemihydrate

Reactions Involving the Imidazolidinone Ring System

The reactivity of the 2-imidazolidinone ring is characterized by the interplay between its nucleophilic nitrogen atoms, the electrophilic carbonyl carbon, and the adjacent methylene (B1212753) carbons. This allows for a diverse range of chemical transformations.

Nucleophilic Reactivity of Nitrogen Atoms

The presence of lone pairs of electrons on the two nitrogen atoms within the imidazolidinone ring makes them nucleophilic. atamankimya.comatamanchemicals.com This inherent nucleophilicity allows the compound to participate in a variety of chemical reactions, including nucleophilic additions and the formation of complexes with metals. atamankimya.com

However, the nitrogen atoms in 2-imidazolidinone, as part of a urea (B33335) structure, are generally less nucleophilic compared to simple amines. This is due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group through resonance. mdpi.com Consequently, reactions requiring nitrogen nucleophilicity, such as N-hydroamination, may necessitate harsher reaction conditions or the use of catalysts to proceed efficiently. mdpi.com The nucleophilicity can be significantly enhanced by deprotonating one of the N-H groups with a strong base, creating a more potent anionic nucleophile. kaimosi.com

This reactivity is harnessed in various synthetic transformations. For example, the nitrogen atoms can be targeted in acetylation reactions using reagents like acetic anhydride (B1165640) to form N-acetylated derivatives. They can also undergo reactions such as alkylation and condensation, establishing 2-imidazolidinone as a valuable building block for more complex molecular frameworks. atamanchemicals.com

Cyclization and Ring-Opening Pathways

2-Imidazolidinone and its derivatives are frequently synthesized through cyclization reactions. The most common method involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carbonylating agent like phosgene, carbon dioxide, or urea. atamankimya.commdpi.comatamankimya.com

Modern synthetic strategies have expanded the range of cyclization pathways:

Intramolecular Diamination: Alkenes, allenes, or alkynes linked to a urea functional group can undergo metal-catalyzed intramolecular diamination to form the imidazolidinone ring. mdpi.com

Hydroamination: Unsaturated ureas can cyclize via intramolecular N-hydroamination, although this can require significant energy input to overcome the kinetic barrier. mdpi.com

Tandem Reactions: Multi-step, one-pot syntheses, such as tandem Mannich/cyclization sequences, provide efficient routes to chiral 2-imidazolidinones. google.com

Acid-Catalyzed Cyclization: N-(2,2-dialkoxyethyl) ureas can be cyclized under acidic conditions to generate substituted imidazolidinones. nih.gov

Conversely, ring-opening reactions of other heterocyclic systems can be employed to construct the imidazolidinone scaffold. A notable example is the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with isocyanates. organic-chemistry.org Similarly, the reaction of aziridine-containing peptides with sodium hydride and triphosgene (B27547) results in the formation of a 2-imidazolidinone unit through a ring-opening mechanism.

Substitution Reactions at the Ring Carbons

While the C4 and C5 positions of the 2-imidazolidinone ring are saturated sp³-hybridized carbons and generally not susceptible to classical electrophilic or nucleophilic substitution, functionalization at these positions can be achieved through specific synthetic routes that build the ring with the desired substituents.

A key strategy involves the in-situ generation of a cyclic N-acyliminium ion from a precursor like N-(2,2-dialkoxyethyl)urea. This electrophilic intermediate can then be trapped by various carbon-based nucleophiles (C-nucleophiles), such as electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.net This sequence results in the formation of a new carbon-carbon bond, yielding 4-substituted imidazolidin-2-ones with high regioselectivity. nih.govmdpi.com

Another approach involves generating an enolate from an imidazolidinone derivative. For instance, α-amino acids can be converted into chiral imidazolidinone derivatives, which can then be deprotonated to form a lithium enolate. This enolate can attack electrophiles like alkynes and allenes, leading to the synthesis of quaternary α-alkenyl substituted amino acids. nih.gov Upon hydrolysis, this amounts to a substitution at the C5 position of the imidazolidinone ring. nih.gov

These methods demonstrate that while direct substitution on the pre-formed ring's carbons is uncommon, the synthesis of C4/C5-substituted imidazolidinones is readily achievable through tailored cyclization and derivatization strategies.

Table 1: Selected Reactions for Substitution at Ring Carbons of 2-Imidazolidinone Derivatives

| Reaction Type | Precursor | Reagent/Catalyst | Product | Ref. |

|---|---|---|---|---|

| Intramolecular Cyclization / Electrophilic Substitution | N-(2,2-dialkoxyethyl)urea, C-nucleophile | Trifluoroacetic Acid (TFA) | 4-substituted imidazolidin-2-one | nih.gov, researchgate.net |

| Asymmetric Hydroalkylation | Chiral imidazolidinone derivative | Lithium bis(trimethylsilyl)amide (LiHMDS), Alkyne/Allene | α-alkenyl substituted imidazolidinone | nih.gov |

Reactions with Strong Acids, Bases, and Oxidizing Agents

2-Imidazolidinone exhibits moderate stability but will react with strong chemical agents. It is generally recommended to avoid contact with strong acids, strong bases, and strong oxidizing agents. atamankimya.comatamanchemicals.com Under extreme conditions, decomposition can occur, potentially releasing hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). atamankimya.com

The cyclic urea structure is susceptible to hydrolysis under certain conditions, although the ring is generally considered resistant to nucleophilic ring-opening. journals.co.za Hydrolysis of derivatives under acidic conditions has been used to cleave the auxiliary and release functionalized products, such as α-amino acids. nih.gov The hydrolysis of N-nitroso-2-imidazolidinone has been studied under basic conditions (pH > 10), where the reaction proceeds through pathways that are first and second order with respect to the hydroxide (B78521) ion concentration. kaimosi.com In contrast, some N,N'-disubstituted derivatives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) show excellent stability even in the presence of acids and alkalis at high temperatures. mitsuifinechemicals.com

Oxidation of the imidazolidinone ring or its precursors can occur. For example, the oxidation of imidazolinium derivatives with copper and air can yield imidazolidinones. organic-chemistry.org The oxidation of a related thione with hydrogen peroxide has also been reported. researchgate.net Metabolic pathways for 2-imidazolidinone in biological systems include oxidation and hydrolysis. atamanchemicals.comatamankimya.com

Role in Formaldehyde (B43269) Scavenging Mechanisms

One of the most significant industrial applications of 2-imidazolidinone hemihydrate is its role as a highly effective formaldehyde scavenger. nih.govclockss.org It is widely used to reduce formaldehyde emissions from various materials, including resins, adhesives, textiles, and coatings. mdpi.comnih.govorganic-chemistry.org

Mechanism of Formaldehyde Removal from Industrial Materials

The efficacy of 2-imidazolidinone as a formaldehyde scavenger stems from its ability to react with formaldehyde through at least two primary mechanisms.

The first mechanism involves the direct reaction of 2-imidazolidinone with free formaldehyde present in a given system, such as a resin solution or adhesive. The nucleophilic nitrogen atoms of the imidazolidinone attack the electrophilic carbon of formaldehyde, forming a stable, non-volatile adduct. This reaction effectively captures and sequesters free formaldehyde, preventing its release into the environment. This is a key function when it is added during the production of urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. atamankimya.comnih.gov

The second mechanism involves the "capping" of reactive pendant methylol groups (–N-CH₂OH) that are often present in formaldehyde-based resins, such as those used for permanent press finishes on textiles. semanticscholar.org These methylol groups are a primary source of slow formaldehyde release over time as they hydrolyze. 2-Imidazolidinone reacts with these groups, forming a more stable chemical bond and effectively capping the source of future formaldehyde emissions. semanticscholar.orgchim.it In textile finishing, 2-imidazolidinone is used in conjunction with formaldehyde to cross-link cellulose (B213188) fibers in cotton, which imparts wrinkle resistance while simultaneously controlling the pungent odor and release of excess formaldehyde. atamankimya.comnih.govchim.it

Research using mass spectrometry has confirmed the scavenging ability of 2-imidazolidinone by showing it can reverse formaldehyde-protein adducts, regenerating the original molecule by capturing the formaldehyde. mitsuifinechemicals.com

Table 2: Mechanisms of Formaldehyde Scavenging by 2-Imidazolidinone

| Mechanism | Description | Application Context | Ref. |

|---|---|---|---|

| Direct Reaction | The nucleophilic nitrogen atoms of 2-imidazolidinone react directly with free formaldehyde to form a stable, non-volatile compound. | Added to urea-formaldehyde, phenolic, and melamine (B1676169) resins during production; adhesives; coatings. | nih.gov, semanticscholar.org |

| Methylol Capping | 2-Imidazolidinone reacts with pendant –N-CH₂OH groups on resins, preventing their subsequent hydrolysis and release of formaldehyde. | Anti-wrinkle finishing for textiles; durable press fabrics. | chim.it, semanticscholar.org |

Applications in Formaldehyde-Removing Formulations

2-Imidazolidinone, also known as ethylene (B1197577) urea, is extensively utilized as a formaldehyde scavenger in a variety of industrial and consumer products. atamanchemicals.comdyestuffscn.com Its primary function is to react with and neutralize free formaldehyde, a volatile organic compound (VOC) commonly found in resins, adhesives, textiles, and building materials. dyestuffscn.comaosennewmaterial.com The presence of formaldehyde in these materials can lead to its gradual release into the environment, posing potential health risks.

The mechanism of formaldehyde scavenging by 2-imidazolidinone involves the reaction of the nitrogen atoms in its five-membered ring with formaldehyde molecules. diva-portal.org This reaction forms stable, non-volatile compounds, effectively trapping the formaldehyde and preventing its release. aosennewmaterial.comdiva-portal.org This process is particularly crucial in industries that use urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. dyestuffscn.comaosennewmaterial.com The addition of 2-imidazolidinone to these resins during production or as a post-treatment significantly reduces formaldehyde emissions without compromising the adhesive properties of the resin. aosennewmaterial.com

In the textile industry, 2-imidazolidinone serves a dual purpose. atamanchemicals.com Cotton fabrics are often treated with formaldehyde-based resins to impart wrinkle resistance. aosennewmaterial.com However, this can lead to residual formaldehyde on the fabric. atamanchemicals.com 2-Imidazolidinone is used as an after-treatment to capture this residual formaldehyde. atamanchemicals.com Furthermore, when used in conjunction with formaldehyde during the finishing process, it reacts with the hydroxyl groups of cellulose fibers, creating a stable, cross-linked structure that enhances wrinkle resistance while simultaneously controlling formaldehyde release. atamanchemicals.comaosennewmaterial.com

The applications of 2-imidazolidinone as a formaldehyde remover extend to various other products, including:

Adhesives: It is added to adhesives used in the manufacturing of plywood, particleboard, and other engineered wood products to minimize formaldehyde off-gassing. dyestuffscn.comaosennewmaterial.com

Coatings and Paints: It can be incorporated into water-based and oil-based paints and coatings to absorb and decompose formaldehyde. atamanchemicals.comdyestuffscn.com

Household Products: It is a key ingredient in household formaldehyde removers, air fresheners, and deodorizers for furniture and automotive interiors. atamanchemicals.com A study on automotive headliners demonstrated that the addition of 2-imidazolidinone effectively reduced the content of formaldehyde and acetaldehyde (B116499). irocoatingadditive.com

Research has also explored the use of 2-imidazolidinone as an antigen retrieval agent in laboratory settings. nih.govresearchgate.net In this application, it functions by reversing formaldehyde-induced cross-linking of proteins, a process that can mask antigenic sites during tissue fixation for immunohistochemistry. nih.govresearchgate.net By scavenging formaldehyde, 2-imidazolidinone helps to restore the native protein structure, allowing for better antibody binding and detection. nih.govresearchgate.net

Table 1: Applications of 2-Imidazolidinone in Formaldehyde-Removing Formulations

| Application Area | Function | Mechanism |

|---|---|---|

| Resins (Urea-formaldehyde, Phenol-formaldehyde, Melamine-formaldehyde) | Formaldehyde Scavenger | Reacts with free formaldehyde to form stable, non-volatile compounds. dyestuffscn.comaosennewmaterial.comdiva-portal.org |

| Textiles | Anti-wrinkle agent and formaldehyde scavenger | Reacts with hydroxyl groups on cellulose and captures residual formaldehyde. atamanchemicals.comaosennewmaterial.com |

| Adhesives (Plywood, Particleboard) | Formaldehyde Scavenger | Reduces formaldehyde emissions from the final product. dyestuffscn.comaosennewmaterial.com |

| Coatings and Paints | Formaldehyde Scavenger | Absorbs and decomposes formaldehyde. atamanchemicals.comdyestuffscn.com |

| Household Products (Air fresheners, Deodorizers) | Formaldehyde Remover | Neutralizes airborne formaldehyde. atamanchemicals.com |

| Automotive Interiors | Aldehyde Reducer | Reduces formaldehyde and acetaldehyde content in components like headliners. irocoatingadditive.com |

| Laboratory (Antigen Retrieval) | Reverses formaldehyde fixation | Scavenges formaldehyde to unmask antigenic sites in proteins. nih.govresearchgate.netresearchgate.net |

Complexation and Coordination Chemistry

The unique molecular structure of 2-imidazolidinone, featuring a five-membered ring with two nitrogen atoms and a carbonyl group, allows it to participate in a variety of coordination and complexation reactions. atamankimya.com

Coordination with Metal Cations

2-Imidazolidinone can act as a ligand, forming coordination complexes with various metal cations. atamankimya.comrsc.org The lone pair of electrons on the oxygen atom of the carbonyl group is the most probable site for coordination with metal ions. rsc.org This interaction can lead to the formation of stable metal complexes with distinct properties.

Studies have shown that certain bivalent metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺, can enhance the electrophilic reactivity of derivatives of 2-imidazolidinone. oup.com This suggests the formation of coordination complexes between the imidazolidinone moiety and the metal ions. oup.com In contrast, monovalent ions like Na⁺ and Ag⁺, and other bivalent ions such as Zn²⁺ and Cu²⁺, did not show a significant effect on reactivity, indicating differences in the stability of the formed complexes. oup.com

The synthesis and characterization of energetic coordination compounds (ECCs) using 2-imidazolidinone as a ligand have been reported. rsc.org For instance, copper(II) and cobalt(II) perchlorate (B79767) complexes with 2-imidazolidinone have been synthesized and studied for their potential as insensitive energetic materials. rsc.org The coordination of 2-imidazolidinone to the metal centers, along with the presence of perchlorate anions, results in compounds with specific thermal stabilities and energetic properties. rsc.org

Ligand Behavior of 2-Imidazolidinone

As a ligand, 2-imidazolidinone is considered a Lewis base due to the presence of electron-donating nitrogen and oxygen atoms. atamanchemicals.com It typically acts as a unidentate ligand, coordinating to metal centers through the carbonyl oxygen atom. rsc.org The electrostatic potential distribution of the molecule confirms that the highest negative potential is concentrated around the oxygen atom, making it the most favorable coordination site. rsc.org

The coordination chemistry of 2-imidazolidinone and its derivatives has been a subject of interest in the development of new materials and catalysts. The ability of the imidazolidinone ring to stabilize metal ions in specific oxidation states and geometries is a key aspect of its ligand behavior. For example, manganese(II) coordination polymers have been assembled using derivatives of 2-imidazolidinone as ligands. researchgate.net In some cases, the coordination of the imidazolidinone derivative to the metal ion can lead to hydrolysis of the imidazolidine (B613845) ring, resulting in the formation of a complex with a modified ligand structure. researchgate.net

The study of mixed-ligand complexes, where 2-imidazolidinone or its derivatives are coordinated to a metal center along with other ligands, provides insights into the principles of coordination chemistry, such as ligand substitution reactions and isomerism. ekb.eg These complexes can exhibit enhanced stability and selectivity, which are important for applications in areas like catalysis and materials science. ekb.eg

Table 2: Coordination Behavior of 2-Imidazolidinone

| Feature | Description |

|---|---|

| Coordination Site | Primarily through the oxygen atom of the carbonyl group. rsc.org |

| Ligand Type | Unidentate Lewis base. atamanchemicals.comrsc.org |

| Metal Cations | Forms complexes with various metal ions including Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺, and Co²⁺. rsc.orgoup.com |

| Applications | Synthesis of energetic coordination compounds and coordination polymers. rsc.orgresearchgate.net |

Decomposition Pathways and Stability Studies

The stability of 2-imidazolidinone hemihydrate under different conditions is a critical factor for its storage, handling, and application.

Thermal Decomposition Characteristics

Studies on the thermal behavior of 2-imidazolidinone and its derivatives have provided insights into their decomposition pathways. The thermal decomposition of N-(1-hydroxyalkyl)-2-imidazolidinones, for instance, proceeds through a condensation reaction after melting. oup.com The kinetics of this condensation can vary depending on the specific derivative. oup.com The decomposition of these compounds upon electron impact suggests a cleavage of the five-membered ring after the side chain is cleaved. oup.com

For the anhydrous form of 2-imidazolidinone, the autoignition temperature is reported to be 420 °C. sigmaaldrich.com The thermal decomposition can lead to the release of irritating and toxic gases and vapors. fujifilm.com In the context of its use in energetic coordination compounds, the thermal stability of 2-imidazolidinone complexes is a key performance parameter. For example, copper and cobalt complexes of 2-imidazolidinone exhibit good thermal stability, which is a desirable property for insensitive energetic materials. rsc.org

Hydrolytic Stability and Reaction with Water

2-Imidazolidinone hemihydrate, as its name suggests, contains water of crystallization. It is soluble in water. atamankimya.com The pH of a 100 g/L aqueous solution is between 9 and 11 at 20 °C. sigmaaldrich.com

The hydrolytic stability of 2-imidazolidinone is an important consideration in its applications. The hydrolysis of N-nitroso-2-imidazolidone has been studied, revealing that the reaction is influenced by pH and is subject to general base catalysis. kaimosi.com This suggests that the stability of the imidazolidinone ring can be affected by the presence of acidic or basic conditions.